1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- is a chemical compound of interest due to its structural relationship with purines, which are essential components of nucleic acids. This compound is recognized for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The presence of the purine moiety suggests its relevance in studies related to nucleic acid analogs and antiviral research.
The compound is classified under the chemical family of purine derivatives and is identified by the Chemical Abstracts Service number 32528-40-8. It has been cataloged in several databases, including PubChem, where it is listed under Compound ID 3322410. The molecular formula for this compound is C10H15N5O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- typically involves the reaction between 6-amino-9H-purine and 1,3-propanediol. This reaction can be facilitated by an acid catalyst to promote esterification.
In laboratory settings, the synthesis may employ various techniques such as:
The careful selection of reagents and control over reaction conditions are critical for obtaining high-purity products.
The molecular structure of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- can be represented using structural formulas. The compound features a purine base connected to a propanediol backbone via a hydroxyethoxy linker.
Key structural data includes:
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- can undergo several types of chemical reactions:
Oxidation: This can be performed using agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly carried out with sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur where the amino group can be replaced by other functional groups.
The conditions for these reactions vary:
These reactions can yield various products depending on the specific conditions applied.
The mechanism of action for 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- primarily involves its interaction with nucleic acids. The compound acts as an analog to natural nucleotides and can inhibit viral DNA synthesis by interfering with the replication processes of viruses such as herpes simplex virus. This inhibition occurs due to its structural similarity to nucleotide building blocks.
Some notable physical properties include:
Chemical properties relevant to this compound include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions.
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- has diverse applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in creating nucleic acid analogs and as a biochemical probe.
Medicine: Explored for potential antiviral properties against herpes viruses.
Industry: Used in pharmaceutical production and as an intermediate in organic synthesis.
This compound exemplifies the intersection of chemistry and biology, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
The N-9 alkylation of 6-aminopurine precursors represents the cornerstone of regioselective synthesis for purine-propanediol conjugates. This reaction exploits the inherent nucleophilicity of the purine ring system, where the N-9 position demonstrates significantly higher reactivity (>95% regioselectivity) compared to N-7 under optimized basic conditions (pH 9.5-10.5) . The reaction proceeds via an S~N~2 mechanism where the alkoxide ion of 1,3-propanediol derivatives attacks the electrophilic carbon of activated purine precursors such as 6-chloropurine or protected guanine derivatives. Critical to success is the in situ generation of the alkoxide using non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which minimizes O-alkylation byproducts to <3% [6] .
Table 1: Regioselectivity in N-9 vs. N-7 Alkylation Under Different Conditions
Base Catalyst | Temperature (°C) | Reaction Time (h) | N-9:N-7 Ratio | Byproduct Formation |
---|---|---|---|---|
K~2~CO~3~ | 80 | 12 | 4:1 | 15% O-alkylated |
DBU | 60 | 6 | >20:1 | <3% O-alkylated |
NaH | 25 | 2 | 12:1 | 8% Degradation |
Microwave-assisted synthesis (100-120°C, 30 min) enhances reaction kinetics while maintaining >99% N-9 specificity, attributed to rapid deprotonation and minimized side reactions. Protecting group strategies—particularly acetyl or benzyl groups on the propanediol moiety—further suppress etherification and hydroxyl group participation, pushing yields to ≥85% .
Heterogeneous catalysts enable precise control over regiospecificity in purine-propanediol conjugation. Pt/WO~x~/Al~2~O~3~ systems exhibit exceptional performance, achieving 92% selectivity for N-9 conjugation via hydrogen-mediated activation of the purine C-I bond in iodo-purinyl intermediates [6]. The tungsten oxide domains (WO~x~) serve as Lewis acid sites that polarize the C-I bond, while Pt nanoparticles facilitate hydride transfer, reducing activation energy by 30-40 kJ/mol compared to uncatalyzed reactions [6].
Bimetallic Pd-Ru catalysts (1:1 molar ratio) immobilized on mesoporous SBA-15 further enhance efficiency in continuous-flow systems, suppressing dehalogenation byproducts to <5% through optimized metal–support interactions. Catalyst recyclability remains robust (>10 cycles) due to the electrostatic stabilization of metal nanoparticles within the silica matrix [6] [1].
Table 2: Catalyst Performance in Purine-Propanediol Conjugation
Catalyst System | Temperature (°C) | Selectivity (%) | Byproducts | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Pt/WO~x~/Al~2~O~3~ | 90 | 92 | 8% Dehalogenation | 45 |
Pd-Ru/SBA-15 | 70 | 88 | 12% Depurination | 62 |
Homogeneous Pd(PPh~3~)~4~ | 100 | 75 | 25% Homocoupling | 18 |
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable biphasic reactions in water-toluene systems, improving atom economy and simplifying product isolation [1].
Solvent selection critically governs reaction efficiency and scalability in continuous-flow synthesis of purine-propanediol derivatives. Mixed-solvent systems—particularly DMF/H~2~O (4:1 v/v)—optimize solubility and nucleophilicity, reducing precipitation-induced clogging in microreactors [6] [1]. Supercritical CO~2~ as a green solvent enhances mass transfer of gaseous reactants (e.g., ammonia in protecting group removal), yielding 40% faster reaction rates than conventional organic solvents due to near-zero surface tension [6].
Table 3: Solvent Systems in Continuous Flow Synthesis
Solvent System | Residence Time (min) | Conversion (%) | Microreactor Clogging Frequency |
---|---|---|---|
DMF/H~2~O (4:1) | 15 | 98 | <1% |
THF | 30 | 85 | 15% |
Supercritical CO~2~ | 8 | 99 | 0% |
Tubular flow reactors with static mixers achieve >98% conversion at residence times of 15 minutes (70°C), outperforming batch reactors requiring 6 hours. Precise temperature zoning (50°C → 90°C → 60°C) minimizes thermal degradation of 3-hydroxypropionaldehyde intermediates, which otherwise cause resinification and yield losses [1] [6].
Chiral resolution of (R)-1,3-propanediol derivatives leverages enantioselective enzymes to overcome limitations of chemical synthesis. Lipase B from Candida antarctica (CAL-B) immobilized on epoxy-functionalized silica demonstrates exceptional stereoselectivity (E-value >200) in kinetic resolutions, preferentially acylating (S)-enantiomers while leaving (R)-isomers unreacted [8]. This enables 48% yield of enantiopure (R)-configured propanediol-purine conjugates with ≥99% ee after a single enzymatic step [8] [2].
Metabolic engineering of Clostridium beijerinckii introduces glycerol dehydratase (GDHt) and 1,3-propanediol dehydrogenase (PDODH) pathways to convert glycerol directly to (R)-1,3-PDO (>99% ee) [2] [6]. Strain optimization via overexpression of dhaB1, dhaB2, and dhaT genes boosts productivity by 35% (0.27 mmol L⁻¹ h⁻¹) by redirecting carbon flux from oxidative to reductive metabolism [2].
Table 4: Enantioselectivity in Biocatalytic and Microbial Systems
Biocatalyst/Strain | Substrate | Enantiomeric Excess (% ee) | Productivity |
---|---|---|---|
CAL-B (immobilized) | Racemic propanediol | >99 (R) | 0.15 g·L⁻¹·h⁻¹ |
Clostridium beijerinckii Br21 (wild) | Glycerol | >99 (R) | 0.20 mmol·L⁻¹·h⁻¹ |
C. beijerinckii (dhaB/T overexpressed) | Glycerol | >99 (R) | 0.27 mmol·L⁻¹·h⁻¹ |
Ion-exchange chromatography with strong acidic resins (e.g., Dowex 50WX4) separates enantiomers post-biosynthesis, achieving 98% purity in eluates using ethanol/water gradients [8].
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9